molecular formula C14H10O2 B11894099 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- CAS No. 86818-99-7

2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-

Cat. No.: B11894099
CAS No.: 86818-99-7
M. Wt: 210.23 g/mol
InChI Key: YHLYCNMZANDXMJ-UHFFFAOYSA-N
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Description

3-METHYL-2H-BENZO[G]CHROMEN-2-ONE: is a heterocyclic compound that belongs to the family of chromenes. It is characterized by a fused benzene and pyran ring system, with a methyl group attached at the third position. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE typically involves the condensation of salicylaldehyde with methyl ketones under acidic conditions. One common method is the Pechmann condensation, where salicylaldehyde reacts with methyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which then undergoes cyclization to form the desired chromene structure .

Industrial Production Methods: In industrial settings, the synthesis of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining popularity in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Scientific Research Applications

3-METHYL-2H-BENZO[G]CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is often used in the development of new pharmaceuticals.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the manufacture of dyes, optical brighteners, and as a precursor for various fine chemicals.

Mechanism of Action

The biological activities of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

  • 3-METHYL-2H-CHROMEN-2-ONE
  • 2H-BENZO[G]CHROMEN-2-ONE
  • 3-METHYL-2H-BENZO[H]CHROMEN-2-ONE

Comparison:

3-METHYL-2H-BENZO[G]CHROMEN-2-ONE stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

86818-99-7

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[g]chromen-2-one

InChI

InChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3

InChI Key

YHLYCNMZANDXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2OC1=O

Origin of Product

United States

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